Scaffold Class Potency: 3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acid Core vs. Standard Peptidoleukotriene Antagonist FPL 55712 in Guinea Pig Bronchoconstriction
The 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold, when optimally substituted (as in Ro 23-3544), demonstrated greater potency and longer duration of action against LTD₄ compared to the standard peptidoleukotriene antagonist FPL 55712 (1) in the guinea pig bronchoconstriction model via aerosol administration [1]. This establishes the intrinsic value of the chroman-2-carboxylic acid core over non-benzopyran scaffolds. The target compound's geminal hydroxymethyl-carboxylic acid substitution at C2 provides a synthetic handle for further derivatization that is absent in the parent chroman-2-carboxylic acid (CAS 51939-71-0).
| Evidence Dimension | In vivo bronchoconstriction inhibition potency and duration vs LTD₄ |
|---|---|
| Target Compound Data | Scaffold class representative (Ro 23-3544): greater potency and longer duration of action vs LTD₄ than FPL 55712 (qualitative, full concentration-response curves in original paper) |
| Comparator Or Baseline | FPL 55712 (standard peptidoleukotriene antagonist, non-benzopyran scaffold) |
| Quantified Difference | Qualitatively superior potency and duration (exact IC₅₀ fold-difference requires extraction from full dose-response curves in Cohen et al. 1989) |
| Conditions | Aerosol route of administration, guinea pig bronchoconstriction model vs LTD₄ |
Why This Matters
Demonstrates that the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid core is a validated pharmacophore with established in vivo efficacy, justifying selection of derivatives within this class over non-benzopyran alternatives for leukotriene-targeted programs.
- [1] Cohen N, Weber G, Banner BL, et al. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. J Med Chem. 1989;32(8):1842-1860. PMID: 2547071. View Source
